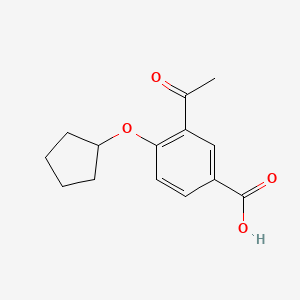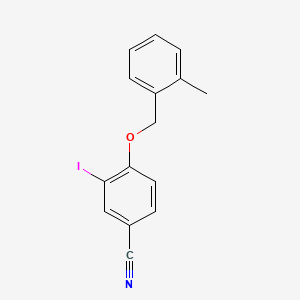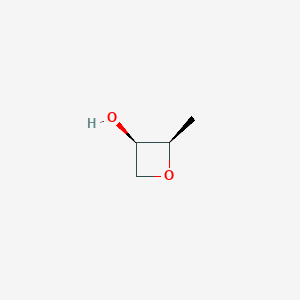
(2R,3R)-2-methyloxetan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R)-2-methyloxetan-3-ol is a chiral compound with significant importance in various fields of chemistry and industry. This compound is characterized by its oxetane ring, which is a four-membered cyclic ether, and a hydroxyl group attached to the third carbon. The presence of two chiral centers at the second and third carbon atoms gives rise to its specific stereochemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-methyloxetan-3-ol can be achieved through several methods. One common approach involves the epoxidation of alkenes followed by ring-opening reactions. For instance, the epoxidation of an appropriate alkene using peroxycarboxylic acids like meta-chloroperoxybenzoic acid (mCPBA) can yield the desired oxetane ring . The reaction conditions typically involve mild temperatures and controlled pH to ensure the formation of the oxetane ring without side reactions.
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalysts and microbial fermentation. Engineered strains of microorganisms such as Bacillus licheniformis and Pichia pastoris have been utilized to produce this compound with high optical purity . These methods are advantageous due to their sustainability and cost-effectiveness compared to traditional chemical synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R)-2-methyloxetan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted oxetanes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield (2R,3R)-2-methyloxetan-3-one, while reduction can produce (2R,3R)-2-methyloxetan-3-amine.
Aplicaciones Científicas De Investigación
(2R,3R)-2-methyloxetan-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Mecanismo De Acción
The mechanism by which (2R,3R)-2-methyloxetan-3-ol exerts its effects involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s chiral centers play a crucial role in its interaction with biological molecules, leading to its specific effects.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3R)-2,3-butanediol: Another chiral compound with similar stereochemistry but different functional groups.
(2R,3R)-dihydromyricetin: A flavonoid with similar chiral centers but a different overall structure and biological activity
Uniqueness
(2R,3R)-2-methyloxetan-3-ol is unique due to its oxetane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its specific stereochemistry also makes it valuable in asymmetric synthesis and chiral drug development.
Propiedades
Fórmula molecular |
C4H8O2 |
|---|---|
Peso molecular |
88.11 g/mol |
Nombre IUPAC |
(2R,3R)-2-methyloxetan-3-ol |
InChI |
InChI=1S/C4H8O2/c1-3-4(5)2-6-3/h3-5H,2H2,1H3/t3-,4-/m1/s1 |
Clave InChI |
KHCRYZBFFWBCMJ-QWWZWVQMSA-N |
SMILES isomérico |
C[C@@H]1[C@@H](CO1)O |
SMILES canónico |
CC1C(CO1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


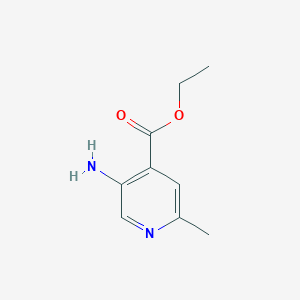
![3-Acetyl-3,6-diazabicyclo[3.2.0]heptan-7-one](/img/structure/B13010429.png)
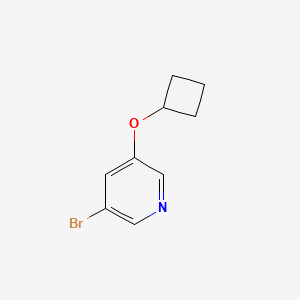
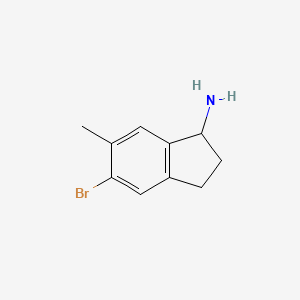
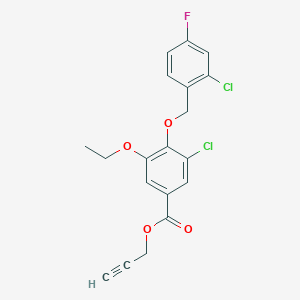
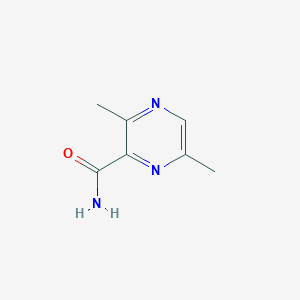
![1-Azaspiro[5.5]undecan-4-amine](/img/structure/B13010467.png)
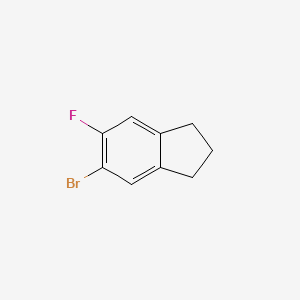

![1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13010483.png)
![6-Methyl-6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B13010484.png)
![2-([1,2,3]Triazolo[1,5-a]pyridin-7-yl)propan-2-ol](/img/structure/B13010487.png)
